4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
CAS No.: 1032506-87-8
Cat. No.: VC7382273
Molecular Formula: C14H8F4O
Molecular Weight: 268.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032506-87-8 |
|---|---|
| Molecular Formula | C14H8F4O |
| Molecular Weight | 268.211 |
| IUPAC Name | 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H |
| Standard InChI Key | KLJVDQMXJHPTLM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Introduction
Chemical Identification and Structural Features
Molecular Data
The compound’s IUPAC name is 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde, reflecting its biphenyl structure with distinct substituents. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1032506-87-8 |
| Molecular Formula | |
| Molecular Weight | 268.211 g/mol |
| InChI | InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H |
| SMILES | C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F |
The aldehyde group at the 4-position of the biphenyl system is highly reactive, enabling further functionalization, while the fluorine and trifluoromethyl groups enhance metabolic stability and electronic effects .
Structural Analysis
X-ray crystallography of analogous compounds reveals that the trifluoromethyl group induces significant steric and electronic perturbations. The -CF₃ group’s strong electron-withdrawing nature polarizes the adjacent phenyl ring, increasing electrophilicity at the aldehyde group. This polarization facilitates nucleophilic additions, such as condensation reactions with amines to form Schiff bases.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde typically involves cross-coupling reactions to assemble the biphenyl core. A plausible pathway includes:
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Suzuki-Miyaura Coupling: Reacting 4-bromo-3-(trifluoromethyl)fluorobenzene with 4-formylphenylboronic acid under palladium catalysis.
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Functional Group Introduction: Sequential fluorination and trifluoromethylation steps, though specific reagents and conditions remain proprietary.
Challenges include regioselectivity in introducing the fluorine and trifluoromethyl groups, which require careful optimization of reaction parameters (e.g., temperature, catalyst loading) .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to light yellow powder |
| Melting Point | Not reported |
| Solubility | Likely soluble in DMSO, THF |
Comparative analysis with similar biphenyl aldehydes (e.g., 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, CAS 90035-34-0) suggests a melting point range of 74–78°C, though experimental confirmation is needed .
Chemical Reactivity and Applications
Reactivity Profile
The aldehyde moiety participates in classic reactions:
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Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃.
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Reduction: Yields primary alcohols via NaBH₄ or LiAlH₄.
-
Condensation: Reacts with amines to form imines, useful in drug discovery.
The trifluoromethyl group’s electron-withdrawing effects stabilize intermediates, enabling selective modifications at the aldehyde position.
Applications in Pharmaceuticals
Fluorinated biphenyl aldehydes are intermediates in kinase inhibitors and anti-inflammatory agents. For example, analogs of this compound have shown promise as PPARγ agonists, modulating glucose metabolism and inflammation.
Material Science Applications
In organic electronics, the compound’s rigid biphenyl structure and fluorine substituents enhance thermal stability and charge transport, making it a candidate for organic light-emitting diodes (OLEDs) .
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